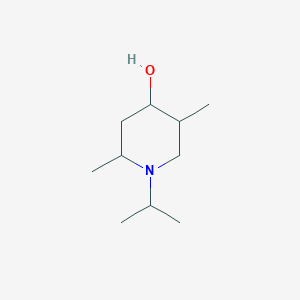
Piperidin-4-ol, 2,5-dimethyl-1-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidin-4-ol, 2,5-dimethyl-1-(1-methylethyl)- is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in numerous drug classes and natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidin-4-ol, 2,5-dimethyl-1-(1-methylethyl)- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to introduce the desired substituents .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation and cyclization reactions. The use of organocatalysts and cocatalysts, such as quinoline and trifluoroacetic acid, has been reported to yield enantiomerically enriched derivatives in good yields .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, leading to different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alkoxides are often employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted piperidines, piperidinones, and other functionalized derivatives .
Scientific Research Applications
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating biological pathways.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, its CCR5 antagonistic activity involves binding to the CCR5 receptor, preventing HIV-1 entry into cells. This interaction is facilitated by the presence of a basic nitrogen atom and lipophilic groups that form strong salt-bridge interactions with the receptor .
Comparison with Similar Compounds
Piperidin-4-ol derivatives: These include various substituted piperidines with different functional groups.
Piperidinones: Compounds with a carbonyl group on the piperidine ring.
Spiropiperidines: Piperidine derivatives with a spirocyclic structure.
Uniqueness: Piperidin-4-ol, 2,5-dimethyl-1-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a CCR5 antagonist sets it apart from other piperidine derivatives .
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2,5-dimethyl-1-propan-2-ylpiperidin-4-ol |
InChI |
InChI=1S/C10H21NO/c1-7(2)11-6-8(3)10(12)5-9(11)4/h7-10,12H,5-6H2,1-4H3 |
InChI Key |
LOJBMEUIYQOYTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1C(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















